An In-Depth Technical Guide to the Chemical Properties and Handling of D-Biotinol
An In-Depth Technical Guide to the Chemical Properties and Handling of D-Biotinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Biotinol, a derivative of D-biotin (Vitamin B7), serves as a valuable tool in various biochemical applications, primarily in the preparation of biotinylated molecules for affinity chromatography and molecular labeling. Its structural similarity to D-biotin allows it to be metabolized into the active coenzyme form, participating in crucial metabolic pathways. This guide provides a comprehensive overview of the known chemical properties of D-Biotinol, detailed experimental protocols for its synthesis, purification, and analysis, and a visualization of its metabolic significance. While experimentally determined physicochemical data for D-Biotinol is limited, this guide supplements available information with predicted values and data from the well-characterized parent compound, D-biotin, to provide a thorough resource for laboratory professionals.
Chemical and Physical Properties
D-Biotinol, with the systematic IUPAC name (3aS,4S,6aR)-4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one, is a colorless crystalline or powdery substance.[1] It is known to be soluble in water, as well as organic solvents like alcohols and ethers.[1] Quantitative solubility has been reported in Dimethyl Sulfoxide (DMSO) at 100 mg/mL and in Methanol at 25 mg/mL.[2]
| Property | D-Biotinol (Experimental) | D-Biotinol (Predicted) | D-Biotin (for reference) |
| Molecular Formula | C₁₀H₁₈N₂O₂S | - | C₁₀H₁₆N₂O₃S |
| Molecular Weight | 230.33 g/mol [3] | - | 244.31 g/mol [4] |
| Melting Point | - | - | 231-233 °C[4] |
| Boiling Point | - | 500.0 ± 35.0 °C[1] | 573.6 ± 35.0 °C (Predicted)[4] |
| Density | - | 1.177 ± 0.06 g/cm³[1] | ~1.3 g/cm³ (Predicted)[5] |
| pKa | - | 13.90 ± 0.40[1] | 4.74 ± 0.10 (Predicted)[4] |
| Solubility in Water | Soluble[1] | - | 0.2 mg/mL at 25°C[6] |
| Solubility in DMSO | 100 mg/mL[2] | - | 49 mg/mL at 25°C[5] |
| Solubility in Methanol | 25 mg/mL[2] | - | Soluble[7] |
| Appearance | Colorless crystalline or powdery substance[1] | - | White to off-white crystalline powder[8] |
| CAS Number | 53906-36-8[3] | - | 58-85-5[4] |
Biological Activity and Metabolic Fate
D-Biotinol is orally active and is converted to D-biotin by rats.[2] As a biotin derivative, its biological significance lies in its ability to be metabolized into D-biotin, which then acts as a crucial coenzyme for five mammalian carboxylases. These enzymes are essential for key metabolic processes including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[9]
The metabolic conversion of D-Biotinol to D-biotin involves the oxidation of the terminal hydroxyl group of the pentyl side chain to a carboxylic acid. Once converted, D-biotin is covalently attached to apocarboxylases by the enzyme holocarboxylase synthetase, forming active holocarboxylases.
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Experimental Protocols
Synthesis of D-Biotinol from D-Biotin
This protocol describes a general method for the synthesis of D-Biotinol via the reduction of the carboxylic acid moiety of D-biotin.
Materials:
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D-Biotin
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexane
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Separatory funnel
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Rotary evaporator
-
Silica gel for column chromatography
Procedure:
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Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-biotin in anhydrous THF.
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Reduction: Cool the solution to 0°C in an ice bath. Slowly add a stoichiometric excess of borane-tetrahydrofuran complex solution dropwise with continuous stirring.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Quenching: After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess borane by the slow dropwise addition of 1 M HCl until the effervescence ceases.
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Extraction: Add ethyl acetate to the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude D-Biotinol.
Purification of D-Biotinol by Affinity Chromatography
This protocol outlines the purification of D-Biotinol using streptavidin-agarose affinity chromatography, which leverages the high affinity of the biotin moiety for streptavidin.
Materials:
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Crude D-Biotinol
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Streptavidin-agarose resin
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Binding/Wash Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
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Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or by competitive elution with free biotin)
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Chromatography column
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Peristaltic pump (optional)
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Fraction collector (optional)
Procedure:
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Column Packing: Pack a chromatography column with streptavidin-agarose resin and equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Dissolve the crude D-Biotinol in the Binding/Wash Buffer and load it onto the equilibrated column.
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Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound impurities. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
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Elution: Elute the bound D-Biotinol from the resin. This can be achieved under denaturing conditions using the Elution Buffer (e.g., 8 M Guanidine-HCl) or under native conditions by competitive elution with a high concentration of free biotin in the Binding/Wash Buffer.
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Fraction Collection: Collect the eluted fractions.
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Desalting/Buffer Exchange: If a denaturing elution buffer was used, the collected fractions containing the purified D-Biotinol will need to be desalted or buffer-exchanged into a suitable solvent.
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Analytical Characterization by High-Performance Liquid Chromatography (HPLC)
This proposed HPLC method is adapted from established methods for the analysis of D-biotin and should be suitable for the analysis of D-Biotinol.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution and an organic solvent. A common mobile phase for biotin analysis is a mixture of 0.05% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).[5] A typical starting condition could be 80:20 (A:B).
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Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-220 nm.[5]
-
Injection Volume: 10-20 µL.
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Column Temperature: Ambient or controlled at 25-30°C.
Procedure:
-
Sample Preparation: Prepare a standard solution of D-Biotinol in the mobile phase or a compatible solvent (e.g., a mixture of water and methanol). Prepare the sample to be analyzed by dissolving it in the same solvent. Filter all solutions through a 0.45 µm syringe filter before injection.
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Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Quantification: The concentration of D-Biotinol in the sample can be determined by comparing the peak area of the sample to the peak area of the standard solution of a known concentration.
Safety and Handling
While D-Biotinol is generally considered safe to handle under standard laboratory conditions, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. D-Biotinol should be stored in a cool, dry place, protected from light.[2]
Conclusion
D-Biotinol is a valuable derivative of D-biotin with significant applications in biochemical research. This guide has provided a detailed overview of its chemical properties, drawing upon both direct experimental data and well-established information for D-biotin. The provided experimental protocols for synthesis, purification, and analysis offer a practical framework for researchers working with this compound. The visualization of its metabolic fate underscores its biological relevance. As research involving biotin and its derivatives continues to expand, a thorough understanding of the properties and handling of compounds like D-Biotinol is essential for the advancement of scientific discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biotinol, D- | C10H18N2O2S | CID 10082587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Biotin CAS#: 58-85-5 [m.chemicalbook.com]
- 5. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]
- 6. 58-85-5 CAS MSDS (D-Biotin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: map00780 [genome.jp]
- 9. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
